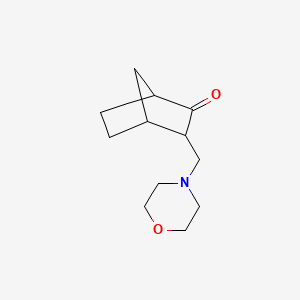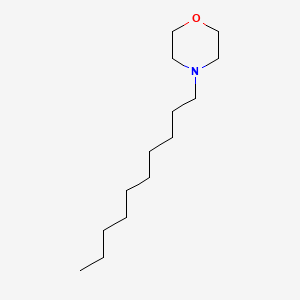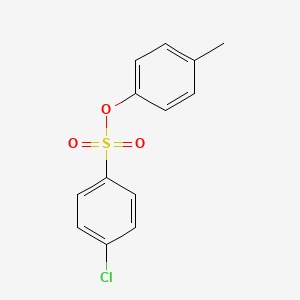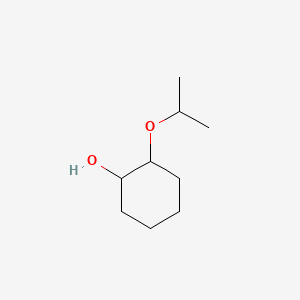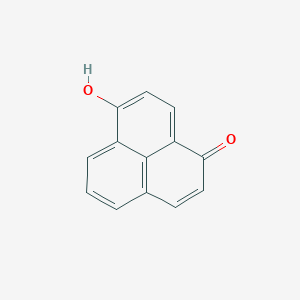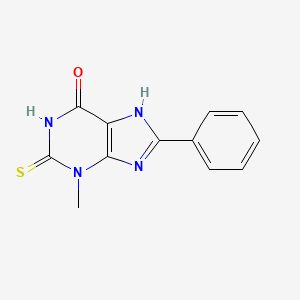
N-(1-tosyl-2,2,2-trichloro-ethyl)iminodichloromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is a chemical compound with the molecular formula C10H8Cl5NO2S and a molecular weight of 383.51 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a sulfonyl group, and a carbonimidic dichloride moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 4-methylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different functional groups.
Oxidation Reactions: Oxidation can result in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
科学研究应用
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloromethyl group is highly reactive and can be readily replaced by various nucleophiles. The sulfonyl group enhances the electrophilicity of the carbonimidic dichloride moiety, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
2,2,2-Trichloro-1-(phenylsulfonyl)ethylcarbonimidic dichloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide: Contains a formamide group and a 4-chlorophenoxy group.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-acetamide: Contains an acetamide group and a 4-methoxy-phenylamino group.
Uniqueness
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and scientific research.
属性
分子式 |
C10H8Cl5NO2S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
1,1-dichloro-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]methanimine |
InChI |
InChI=1S/C10H8Cl5NO2S/c1-6-2-4-7(5-3-6)19(17,18)8(10(13,14)15)16-9(11)12/h2-5,8H,1H3 |
InChI 键 |
MPKKQPIXYDARBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)N=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





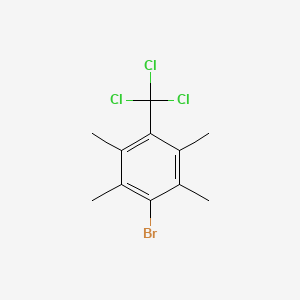
![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
